molecular formula C9H9NO5 B183204 Methyl 3-hydroxy-4-methyl-5-nitrobenzoate CAS No. 125229-13-2

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

Cat. No. B183204
M. Wt: 211.17 g/mol
InChI Key: RVLATZXOTOHQEW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxy-4-nitrobenzoate consists of a benzene ring substituted with a nitro group (-NO2), a hydroxy group (-OH), and a methyl ester group (-COOCH3) . The exact position of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

Methyl 3-hydroxy-4-nitrobenzoate is a yellow to amber colored crystalline powder . It has a molecular weight of 197.14 g/mol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 346.4±27.0 °C, and a flash point of 163.3±23.7 °C .

Scientific Research Applications

  • Crystal Structure and Interactions : The crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, a compound closely related to Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, has been analyzed, revealing the presence of hydrogen bonding and π-stacking interactions in its crystal structure. This study is crucial for understanding the molecular interactions and stability of such compounds (Fu, Li, & Simpson, 2012).

  • Synthesis and Reactivity : Research has focused on synthesizing various derivatives of Methyl 3-hydroxy-4-methyl-5-nitrobenzoate and related compounds, highlighting their reactivity and potential applications in organic synthesis. For instance, the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester from a related compound demonstrates the versatility of these molecules in chemical reactions (Dulin, 2007).

  • Environmental and Health Implications : The production and transformation of compounds similar to Methyl 3-hydroxy-4-methyl-5-nitrobenzoate, such as 3-methyl-4nitrophenol (a hydrolysate of the pesticide fenitrothion), have been studied for their environmental and health impacts. The formation of potentially mutagenic substances through chlorination processes is an area of significant concern (Takanashi et al., 2012).

  • Pharmaceutical and Biological Activities : Some studies explore the potential pharmaceutical applications of compounds related to Methyl 3-hydroxy-4-methyl-5-nitrobenzoate. For instance, research on the synthesis of Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate discusses its high yield and quality, indicating potential for pharmaceutical production (Chun, 2004).

  • Spectroscopy and Thermal Analysis : The spectroscopic and thermal analysis of various derivatives provides insights into the physical and chemical properties of these compounds. Such studies are vital for understanding their stability and behavior under different conditions, which is crucial for various applications (Ahmadi & Amani, 2012).

Safety And Hazards

Methyl 3-hydroxy-4-nitrobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

methyl 3-hydroxy-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-7(10(13)14)3-6(4-8(5)11)9(12)15-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLATZXOTOHQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448826
Record name methyl 3-hydroxy-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-4-methyl-5-nitrobenzoate

CAS RN

125229-13-2
Record name methyl 3-hydroxy-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MR Paleo, N Aurrecoechea, KY Jung… - The Journal of Organic …, 2003 - ACS Publications
… Methyl 3-Hydroxy-4-methyl-5-nitrobenzoate. A solution of 3-hydroxy-4-methyl-5-… To a stirred solution of methyl 3-hydroxy-4-methyl-5-nitrobenzoate (12.0 g, 57.0 mmol) in a 1:1 mixture of …
Number of citations: 82 pubs.acs.org
SB Rollins - 1997 - search.proquest.com
… The core structure of the aromatic piece, methyl 3-hydroxy-4-methyl-5-nitrobenzoate (159), was prepared from 3,5-dinitro-p-toluic acid (157) according to the procedure of Neilson et a/.…
Number of citations: 3 search.proquest.com
FE Ziegler, M Belema - The Journal of Organic Chemistry, 1997 - ACS Publications
… In their study directed toward an asymmetric synthesis of FR-900482, Jones and Rapoport 16 employed as a starting material methyl 3-hydroxy-4-methyl-5-nitrobenzoate (10) prepared …
Number of citations: 115 pubs.acs.org

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